Methyl 8-methylnonanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 8-methylnonanoate involves various strategies. For instance, the synthesis of 8-methylguanine-containing oligonucleotides demonstrates the incorporation of methyl groups into specific positions of DNA sequences, which can stabilize certain DNA conformations . Similarly, the synthesis of 8-O-Methylpopolohuanone E from a cis-fused decalin derivative shows a convergent approach, utilizing a biogenetic-type annulation as a key step . The synthesis of stereoisomers of 8-methyl-2-decanol and its propanoate ester, which are attractive to Diabrotica species, involves high-performance liquid chromatographic resolutions and chemical degradation of d-isoleucine to achieve high configurational enrichment . Another approach for synthesizing stereoisomers of 8-methyl-2-decanol propanoate uses remote asymmetric induction, highlighting the importance of stereochemical relationships in synthesis .
Molecular Structure Analysis
The molecular structure of compounds with methyl groups in the 8-position can significantly influence their properties and behavior. For example, the introduction of 8-methylguanine into DNA sequences can stabilize the Z-DNA conformation, with the refined NMR structure showing a close resemblance to the Z form crystal structure of a related sequence . The effects of methyl substitution on metal tris(8-quinolinolato) chelates reveal that the position of methylation can enhance or decrease photoluminescence quantum efficiency, indicating the impact of methyl groups on molecular interactions and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of methyl-substituted compounds varies depending on their structure. The thermal alteration of a cyclic fatty acid, which is a methyl ester, results in isomerization and the formation of different cyclic products upon treatment with acid, base, or heat . The thermal decomposition of methyl butanoate, a biodiesel fuel surrogate, involves a complex kinetic mechanism with multiple pathways leading to the formation of small molecules, demonstrating the influence of methyl groups on reaction pathways and kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl-substituted compounds are closely tied to their molecular structure. The study of metal tris(8-quinolinolato) chelates shows that methylation affects not only photoluminescence but also thermal properties such as melting points and glass transition temperatures, which are related to intermolecular interactions . The attractiveness of certain stereoisomers of 8-methyl-2-decyl propanoate to the northern corn rootworm suggests that the configuration of methyl groups can influence biological activity and behavior .
Scientific Research Applications
Hydrodynamic Cavitation for Degradation of Pesticides
Methyl 8-methylnonanoate, as an organophosphorus pesticide, can be effectively degraded using hydrodynamic cavitation. This method shows over 90% degradation efficiency, especially when combined with additives like hydrogen peroxide and Fenton's reagent, indicating a potential application in reducing pesticide pollution in water sources (Patil & Gogate, 2012).Synthesis in Bacterial Fatty Acids
Methyl 8-methylnonanoate is synthesized from commercially available 8-methylnonanoic acid. This process is essential in confirming the structure and stereochemistry of certain bacterial fatty acids, which are significant in characterizing fatty acid profiles in bacteria (Carballeira & Pagán, 2001).Production of Dihydrocapsaicinoids
Research indicates the successful conversion of 8-methyl-7-oxononanoic acid into 8-methylnonanoic acid, which is crucial in the synthesis of dihydrocapsaicin and other dihydrocapsaicinoids. This showcases the application in the production of compounds related to capsaicinoids (Kaga, Miura, & Orito, 1989).Analysis in Quantum Chemistry
Studies in quantum chemistry involve the examination of compounds like methyl 8-methylnonanoate for their potential in biodiesel fuel. These studies contribute to understanding the thermodynamics and kinetics of autoignition in biodiesel fuels, which is vital for developing sustainable energy sources (Jiao, Zhang, & Dibble, 2015).Insect Control Alternatives
Methyl 8-methylnonanoate plays a role in developing alternative insect control methods. Studies show its effectiveness as a fumigant and potential replacement for more hazardous substances like methyl bromide in pest management (Zhu et al., 2018).Biosynthesis of Sex Pheromones in Insects
The compound is integral in the biosynthesis of sex pheromones in insects like the yellow mealworm beetle, contributing to the understanding of insect behavior and potentially aiding in pest control strategies (Islam et al., 1999).Biodiesel Surrogate in Combustion Studies
Methyl 8-methylnonanoate serves as a surrogate in biodiesel fuels for detailed chemical kinetic studies. This application is crucial for understanding the combustion processes and emissions of biodiesel, which can inform the development of cleaner fuel technologies (Herbinet, Pitz, & Westbrook, 2007).
Safety And Hazards
When handling Methyl 8-methylnonanoate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with eyes, rinse with pure water for at least 15 minutes and consult a doctor .
properties
IUPAC Name |
methyl 8-methylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNAWMXEJTQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609119 | |
Record name | Methyl 8-methylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methylnonanoate | |
CAS RN |
5129-54-4 | |
Record name | Methyl 8-methylnonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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